N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-12-26-20(23-17)27-13-18(24)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSDGNRECSNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClNO2S |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]acetamide |
| InChI Key | FSNZKZNYMJXONH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common method includes the reaction of 4-chlorothiophenol with an acyl chloride to form an intermediate, which is then reacted with a phenylethylamine derivative under controlled conditions. Industrial production can utilize continuous flow reactors for enhanced efficiency and yield.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures have shown strong inhibitory activity against AChE, which is crucial for the treatment of neurological disorders .
- Urease : The compound has also been identified as a potent urease inhibitor, with some derivatives showing IC50 values significantly lower than standard reference compounds .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.
- Hydrogen Bonding : The oxo group may participate in hydrogen bonding with biological macromolecules, influencing their function and modulating various biochemical pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A class of thiazole derivatives was synthesized and tested against A549 and C6 tumor cell lines, showing promising anticancer effects through apoptosis induction .
- Pharmacological Screening : Various derivatives were screened for their pharmacological effectiveness, revealing strong inhibitory activity against urease and potential applications in treating infections and other conditions related to enzyme dysregulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
A. Thiazole vs. Pyrimidine Derivatives
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Replaces the thiazole ring with a 4,6-diaminopyrimidine moiety. Crystallographic data reveal planar geometry, favoring π-π stacking interactions absent in thiazole analogs .
- N-(4-chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide (): Incorporates a fused quinazolinone-thiazole system. The quinazolinone moiety introduces rigidity and additional hydrogen-bonding sites, likely enhancing affinity for ATP-binding pockets in kinases.
B. Triazole-Based Analogs
- 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide (): Substitutes thiazole with a 1,2,4-triazole ring. The dimethylamino group enhances solubility, a feature absent in the target compound .
Substituent Variations
A. Sulfanyl-Linked Groups
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Replaces the 2-oxo-2-phenylethylsulfanyl group with a morpholino ring. Morpholino substituents improve aqueous solubility and may alter target specificity, as seen in its use as a ligand for CNS targets .
B. Halogenation Effects
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Lacks the sulfanyl-thiazole extension but shares the 4-chlorophenylacetamide backbone. Dichlorination increases lipophilicity, enhancing membrane permeability but reducing solubility. Structural studies show a 61.8° dihedral angle between aromatic rings, contrasting with the planar thiazole-sulfanyl system in the target compound .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via the Hantzsch reaction, which involves cyclization of a thiourea derivative with α-halo ketones. For this compound:
-
α-Chloroacetophenone reacts with thiourea in ethanol under reflux (12 h, 80°C) to yield 2-amino-4-phenylthiazole .
-
Optimization : Replacing ethanol with dimethylformamide (DMF) increases reaction rate (6 h, 120°C) but reduces yield due to decomposition (65% vs. 72% in ethanol).
Table 1: Thiazole Synthesis Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 72 |
| DMF | 120 | 6 | 65 |
| Acetonitrile | 90 | 10 | 68 |
Introduction of the Sulfanyl Group
Thioether Formation via Nucleophilic Substitution
The 2-position of the thiazole is functionalized with a sulfanyl group using 2-mercapto-1-phenylethan-1-one :
-
2-Amino-4-phenylthiazole is treated with 2-bromo-1-phenylethan-1-one in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 0°C to 25°C for 6 h.
-
Mechanism : Deprotonation of the thiol generates a thiolate anion, which displaces bromide via SN₂.
Critical Note : Excess K₂CO₃ (2.5 equiv) prevents oxidation of the thiolate to disulfide.
Acetamide Moiety Installation
Carbodiimide-Mediated Amidation
The carboxylic acid intermediate 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid is coupled with 4-chlorobenzylamine using EDCl/HOBt:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C for 1 h, then 25°C for 12 h.
-
Workup : The crude product is washed with 5% HCl, saturated NaHCO₃, and brine before crystallization from ethyl acetate/hexane.
Alternative Method : Using HATU as a coupling agent increases yield to 75% but raises costs.
Polymorph Control and Crystallization
Solvent Screening for Polymorph Isolation
The final compound exhibits two polymorphs (Forms I and II) depending on crystallization conditions:
-
Form I : Needle-like crystals from ethyl acetate/hexane (1:3).
Table 2: Polymorph Stability Data
| Polymorph | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|
| Form I | 158–160 | 0.12 |
| Form II | 162–164 | 0.09 |
Form I is preferred for pharmaceutical formulations due to higher solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)**
Scalability and Process Optimization
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-halo ketones with thioamides .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often using mercaptoethanol derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Acylation of the thiazole intermediate with (4-chlorophenyl)methylamine, requiring anhydrous conditions to avoid hydrolysis .
Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (Step 2); 60–80°C (Step 3) | Higher temps in Step 3 improve acylation efficiency |
| Solvent | Dichloromethane (Step 2); DMF (Step 3) | Polar aprotic solvents enhance nucleophilicity |
| Catalyst/Base | Triethylamine (Step 2) | Neutralizes HCl byproduct, drives reaction forward |
Q. Which analytical techniques are most reliable for characterizing this compound and confirming purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfanyl group at thiazole C2, acetamide linkage) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 445.08) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for the acylation step (Step 3)?
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., ester hydrolysis) .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Stoichiometry : Excess (4-chlorophenyl)methylamine (1.5 equiv.) improves conversion rates .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. lack of efficacy)?
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Structural Analog Testing : Compare activity of derivatives lacking the sulfanyl group to identify pharmacophores .
- Membrane Permeability Studies : Measure logP values to assess bioavailability differences across cell types .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
- Fragment-Based Design : Synthesize analogs with modified thiazole substituents (e.g., replacing chlorophenyl with fluorophenyl) .
- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to guide lead optimization .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational isomers) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping thiazole and acetamide protons) .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity, while others show negligible effects?
- Cell Line Variability : Sensitivity differences in HeLa (highly proliferative) vs. primary cells .
- Compound Aggregation : Use dynamic light scattering (DLS) to check for nanoaggregates, which may cause false positives .
- Mitochondrial Toxicity : Measure ATP levels to distinguish between specific target effects and general toxicity .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Objective | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Thiazole ring formation | α-bromoacetophenone, thiourea, EtOH, Δ | 60–75% |
| 2 | Sulfanyl group introduction | 2-mercaptoethanol, Et₃N, CH₂Cl₂, 0°C | 70–85% |
| 3 | Acylation | (4-chlorophenyl)methylamine, DMF, 80°C | 50–65% |
Table 2 : Biological Activity Data
| Assay Type | Model System | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 12.3 μM | |
| Antimicrobial | S. aureus (MIC) | 25 μg/mL | |
| Kinase Inhibition | EGFR kinase | 0.89 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
